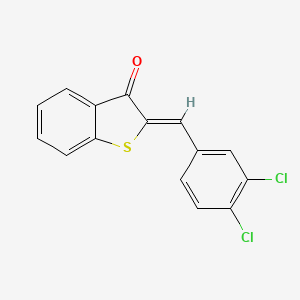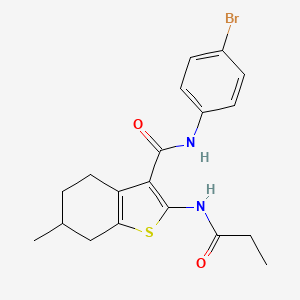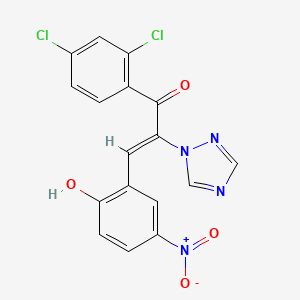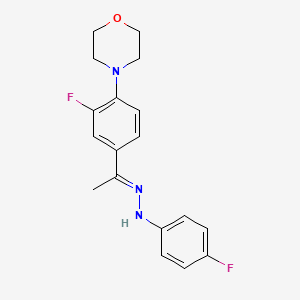![molecular formula C18H23N5O2S2 B11521121 N-(5-{[2-oxo-2-(3-toluidino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B11521121.png)
N-(5-{[2-oxo-2-(3-toluidino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-METHYLPHENYL)-2-({5-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of aromatic, amide, and thiadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPHENYL)-2-({5-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives.
Attachment of the Piperidine Group: This step might involve nucleophilic substitution reactions where piperidine is introduced to the thiadiazole ring.
Formation of the Amide Bond: The final step could involve the reaction of the intermediate with 3-methylphenyl acetic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYLPHENYL)-2-({5-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like halogens or nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-2-({5-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-1-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
- **N-(3-METHYLPHENYL)-2-({5-[2-(PYRROLIDIN-1-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
Uniqueness
N-(3-METHYLPHENYL)-2-({5-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H23N5O2S2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C18H23N5O2S2/c1-13-6-5-7-14(10-13)19-16(25)12-26-18-22-21-17(27-18)20-15(24)11-23-8-3-2-4-9-23/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,19,25)(H,20,21,24) |
InChI Key |
GQUAOZJZXXPBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide](/img/structure/B11521040.png)
![4-[(Z)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2,6-dibromophenol](/img/structure/B11521046.png)

![4-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B11521054.png)
![1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}[2,6-dinitro-4-(trifluoromethyl)phenyl]amino)propan-2-ol](/img/structure/B11521062.png)
![Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11521069.png)
acetic acid](/img/structure/B11521075.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-[(2,4-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B11521083.png)

![2-methyl-1-[2-(morpholin-4-yl)-8-nitro-2H-chromen-3-yl]propan-1-one](/img/structure/B11521098.png)


![N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B11521115.png)
![2-Amino-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11521119.png)
